molecular formula C12H10Cl2O B8442769 1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol

Cat. No.: B8442769
M. Wt: 241.11 g/mol
InChI Key: CNJYQWFWRJEALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol is a useful research compound. Its molecular formula is C12H10Cl2O and its molecular weight is 241.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)hex-5-en-1-yn-3-ol

InChI

InChI=1S/C12H10Cl2O/c1-2-3-10(15)6-4-9-5-7-11(13)12(14)8-9/h2,5,7-8,10,15H,1,3H2

InChI Key

CNJYQWFWRJEALF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#CC1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(3,4-dichlorophenyl)prop-2-yn-1-al (6.46 g; 32.4 mmol; 1 eq) in THF was added to a solution of allylmagnesium bromide (48.5 mL; 1M in Et20, 1.5 eq) at 0° C. over 25 minutes. Stirring was continued for an additional 2 h, and the reaction was carefully quenched with water (50 mL) at 0° C. MTBE (100 mL) was added, and the layers were stirred and allowed to separate. The aqueous phase was re-extracted with MTBE (50 mL) and the combined organic layers were dried over sodium sulfate and filtered. The filtrate was concentrated using a rotary evaporator, and purification of the residue by flash chromatography (4:1→1:1 heptane/EtOAc) afforded the desired homoallylic alcohol (5.86 g; 24.3 mmol; 75%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.56 (t, 2 H) 4.63 (t, 1H) 5.21-5.29 (m, 2H) 5.85-5.97 (m, 1H) 7.21 (d, 1H) 7.37 (d, 1H) 7.51 (s, 1H).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
75%

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